2-Methyl-1-[(1-methylpiperidin-4-yl)amino]propan-2-ol
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Overview
Description
2-Methyl-1-[(1-methylpiperidin-4-yl)amino]propan-2-ol is a chemical compound with the molecular formula C10H22N2O and a molecular weight of 186.29 g/mol . It is a derivative of piperidine and is used in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(1-methylpiperidin-4-yl)amino]propan-2-ol typically involves the reaction of 1-methylpiperidine with 2-methylpropan-2-ol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[(1-methylpiperidin-4-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Methyl-1-[(1-methylpiperidin-4-yl)amino]propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-Methyl-1-[(1-methylpiperidin-4-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing biological processes. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Piperidin-4-ylpropan-2-ol: A similar compound with a piperidine ring and a hydroxyl group.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Another related compound with a piperazine ring and an amine group
Uniqueness
2-Methyl-1-[(1-methylpiperidin-4-yl)amino]propan-2-ol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a methyl group and an amino alcohol moiety makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H22N2O |
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Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-methyl-1-[(1-methylpiperidin-4-yl)amino]propan-2-ol |
InChI |
InChI=1S/C10H22N2O/c1-10(2,13)8-11-9-4-6-12(3)7-5-9/h9,11,13H,4-8H2,1-3H3 |
InChI Key |
WITAVWZJMQOHRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1CCN(CC1)C)O |
Origin of Product |
United States |
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